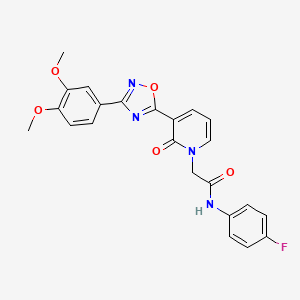

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Description

This compound features a hybrid heterocyclic core comprising a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a 2-oxopyridinone moiety. The acetamide side chain is linked to a 4-fluorophenyl group, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O5/c1-31-18-10-5-14(12-19(18)32-2)21-26-22(33-27-21)17-4-3-11-28(23(17)30)13-20(29)25-16-8-6-15(24)7-9-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWNYSUSUSPODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 440.41 g/mol. The structure features key functional groups that contribute to its biological activity, including an oxadiazole ring and a pyridine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring via cyclization reactions. The presence of methoxy and fluorine substituents is significant as they can enhance the lipophilicity and bioactivity of the molecule.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine derivatives exhibit notable anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 10 | Apoptosis induction |

| Compound B | A549 (lung) | 15 | Cell cycle arrest |

| Target Compound | HeLa (cervical) | 12 | Inhibition of proliferation |

Antimicrobial Activity

Some studies have also reported antimicrobial effects for similar oxadiazole derivatives. These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Compound C | E. coli | 32 μg/mL | Cell wall disruption |

| Compound D | S. aureus | 16 μg/mL | Metabolic pathway interference |

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer properties. The target compound was found to induce apoptosis in HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The target compound exhibited promising results against Staphylococcus aureus, suggesting potential as a lead compound for further development in antibiotic therapy .

The biological activity of 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Many studies suggest that similar compounds can activate apoptotic pathways in cancer cells.

- Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA or interfere with its replication process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the oxadiazole with a thiadiazole ring. Thiadiazoles are also more prone to metabolic oxidation, which may reduce half-life relative to oxadiazoles .

1,2,4-Oxadiazole vs. Pyrazole 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () features a pyrazole core. Pyrazoles are five-membered rings with two adjacent nitrogen atoms, offering distinct hydrogen-bonding capabilities compared to oxadiazoles. The chloro and cyano substituents in this compound enhance electrophilicity, which may improve reactivity in covalent binding mechanisms .

Fluorophenyl Substituents

The 4-fluorophenyl group in the target compound is a common motif in pharmaceuticals due to fluorine’s ability to modulate bioavailability and metabolic stability. For example:

- N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporates a 2,4-difluorophenyl group, which may enhance blood-brain barrier penetration compared to mono-fluorinated analogs.

- N-(4-Fluorophenyl)acetamide derivatives in anti-exudative studies () demonstrate reduced inflammation in preclinical models, suggesting fluorophenyl groups may synergize with heterocycles to improve therapeutic indices .

Acetamide Linker Variations

- Oxadixyl (: N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) utilizes a methoxy-oxazolidinone group instead of pyridinone.

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () replace pyridinone with triazole-sulfanyl groups, enhancing antioxidant activity in anti-inflammatory assays .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Thermal Stability: The oxadiazole-pyridinone core in the target compound likely confers high thermal stability (evidenced by analogs in with MPs >300°C) .

- Bioactivity Potential: Fluorophenyl-acetamides in demonstrate anti-inflammatory activity, suggesting the target compound may share similar mechanisms .

- Metabolic Considerations : Thiadiazole analogs () highlight the trade-off between metabolic stability and electronic effects, guiding future structural optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.